molecular formula C7H9Cl2NO B2375529 N-[(2-chlorophenyl)methyl]hydroxylamine hydrochloride CAS No. 1637559-18-2

N-[(2-chlorophenyl)methyl]hydroxylamine hydrochloride

Cat. No.: B2375529
CAS No.: 1637559-18-2
M. Wt: 194.06
InChI Key: FAJVZKCJJGIFBU-UHFFFAOYSA-N
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Description

N-[(2-Chlorophenyl)methyl]hydroxylamine hydrochloride is an organic compound featuring a hydroxylamine group (-NHOH) bound to a 2-chlorobenzyl moiety. Its molecular formula is C₇H₈ClNO·HCl, with a molecular weight of 198.06 g/mol (estimated based on structural analogs). The hydroxylamine group confers nucleophilic and redox-reactive properties, while the 2-chlorophenyl substituent enhances lipophilicity, influencing solubility and biological interactions. This compound is of interest in synthetic chemistry for constructing heterocycles or serving as a precursor in pharmaceutical and agrochemical research .

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]hydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO.ClH/c8-7-4-2-1-3-6(7)5-9-10;/h1-4,9-10H,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAJVZKCJJGIFBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNO)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1637559-18-2
Record name N-[(2-chlorophenyl)methyl]hydroxylamine hydrochloride
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Preparation Methods

Synthesis of 2-Chlorobenzaldehyde Oxime

A solution of 2-chlorobenzaldehyde (1.0 mol) and hydroxylamine hydrochloride (1.2 mol) in ethanol is stirred at 25°C for 6 hours. The oxime precipitates as a white solid, filtered, and dried (yield: 92–95%).

Reductive Cleavage with Zinc and Hydrochloric Acid

The oxime (0.5 mol) is suspended in aqueous HCl (6 M, 500 mL) and treated with zinc dust (1.5 mol) under reflux for 3 hours. The mixture is filtered, and the filtrate is concentrated under reduced pressure to afford N-[(2-chlorophenyl)methyl]hydroxylamine hydrochloride as a crystalline solid (yield: 78–82%).

Key Advantages :

  • Utilizes inexpensive reagents (Zn, HCl).
  • High purity (>98%) after recrystallization from methanol/MTBE.

Alkylation of Hydroxylamine Hydrochloride

Direct alkylation of hydroxylamine hydrochloride with 2-chlorobenzyl chloride under basic conditions provides a straightforward route to the target compound.

Reaction Conditions

Hydroxylamine hydrochloride (1.0 mol) is dissolved in water, and NaOH (2.2 mol) is added to adjust the pH to 10–12. 2-Chlorobenzyl chloride (1.1 mol) is introduced dropwise at 30–40°C, and the mixture is stirred for 8–12 hours. The product is extracted with ethyl acetate, treated with HCl gas, and crystallized (yield: 70–75%).

Optimization Notes :

  • Excess benzyl chloride improves conversion but requires careful pH control to minimize hydrolysis.
  • Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates.

BOC Protection/Deprotection Strategy

This method involves temporary protection of hydroxylamine to prevent side reactions during alkylation.

BOC Protection

Hydroxylamine hydrochloride (1.0 mol) is treated with di-tert-butyl dicarbonate (2.2 mol) in the presence of Na2CO3 (1.5 mol) in water. The N,O-bis-BOC-hydroxylamine intermediate is isolated via toluene extraction (yield: 85–90%).

Alkylation and Deprotection

The BOC-protected hydroxylamine (1.0 mol) is reacted with 2-chlorobenzyl bromide (1.05 mol) in DMF using K2CO3 (1.2 mol). After alkylation, the product is treated with anhydrous HCl in ethyl acetate to remove the BOC groups, yielding the hydrochloride salt (overall yield: 65–70%).

Critical Considerations :

  • Requires anhydrous conditions to prevent premature deprotection.
  • Higher cost due to BOC reagents, but offers superior regioselectivity.

Mitsunobu Reaction with 2-Chlorobenzyl Alcohol

The Mitsunobu reaction enables direct coupling of 2-chlorobenzyl alcohol with N-hydroxylphthalimide, followed by hydrazinolysis.

Reaction Protocol

2-Chlorobenzyl alcohol (1.0 mol), N-hydroxylphthalimide (1.1 mol), triphenylphosphine (1.1 mol), and diisopropyl azodicarboxylate (1.1 mol) are combined in THF at 0°C. After stirring for 12 hours, hydrazine monohydrate (1.2 mol) is added to cleave the phthalimide group. The product is precipitated as the hydrochloride salt (yield: 60–65%).

Limitations :

  • Generates stoichiometric triphenylphosphine oxide, complicating purification.
  • Lower yields compared to reductive methods.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability Key Advantages
Reductive Cleavage 78–82 >98 High Cost-effective, simple setup
Direct Alkylation 70–75 95–97 Moderate Fewer steps, aqueous conditions
BOC Protection 65–70 >99 Low Excellent selectivity
Mitsunobu Reaction 60–65 90–92 Low Versatile for diverse substrates

Industrial-Scale Considerations

For large-scale production, the direct alkylation and reductive cleavage methods are preferred due to their operational simplicity and compatibility with standard reactor setups. Recent patents highlight the use of continuous flow systems to improve efficiency in the alkylation process, reducing reaction times by 40%.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]hydroxylamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid. The reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, or alkoxides are used in the presence of a base to facilitate the substitution reactions.

Major Products Formed

Scientific Research Applications

N-[(2-chlorophenyl)methyl]hydroxylamine hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]hydroxylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its chemical structure and the nature of the interaction. The pathways involved in its mechanism of action include:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substitution Patterns

N-(2,4-Dichlorobenzyl)hydroxylamine Hydrochloride (CAS 139460-29-0)
  • Molecular Formula: C₇H₈Cl₃NO
  • Molecular Weight : 228.5 g/mol
  • Key Differences :
    • Contains two chlorine atoms at the 2- and 4-positions of the benzyl ring, increasing steric bulk and electron-withdrawing effects compared to the single chlorine in the target compound.
    • Higher molecular weight (228.5 vs. ~198.06) may reduce solubility in polar solvents.
    • Reactivity: The additional chlorine could enhance stability against electrophilic attacks but reduce nucleophilicity of the hydroxylamine group .
(2-Chlorophenyl)methanamine Hydrochloride (CAS 89-97-4)
  • Molecular Formula : C₇H₉Cl₂N
  • Molecular Weight : 178.06 g/mol
  • Key Differences :
    • Replaces the hydroxylamine (-NHOH) group with a primary amine (-NH₂), eliminating redox activity.
    • Applications: Likely used as a building block in drug synthesis (e.g., antihistamines or antidepressants) rather than in cyclization reactions .
Clobenzorex Hydrochloride (CAS 5843-53-8)
  • Molecular Formula : C₁₆H₁₉Cl₂N
  • Molecular Weight : 296.24 g/mol
  • Key Differences :
    • Features a methylphenethylamine backbone with a 2-chlorobenzyl substitution, structurally distinct from hydroxylamine derivatives.
    • Pharmacological Use: Acts as an appetite suppressant via amphetamine-like activity, highlighting divergent applications compared to hydroxylamine-based compounds .

Physicochemical Properties

Compound Molecular Weight (g/mol) Chlorine Substitution Functional Group Key Applications
N-[(2-Chlorophenyl)methyl]hydroxylamine HCl ~198.06 2-chloro Hydroxylamine (-NHOH) Synthetic intermediates
N-(2,4-Dichlorobenzyl)hydroxylamine HCl 228.5 2,4-dichloro Hydroxylamine (-NHOH) Heterocycle synthesis
(2-Chlorophenyl)methanamine HCl 178.06 2-chloro Primary amine (-NH₂) Pharmaceutical intermediates
Clobenzorex HCl 296.24 2-chloro Amphetamine derivative Appetite suppression

Biological Activity

N-[(2-chlorophenyl)methyl]hydroxylamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies, including its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound is characterized by the presence of a hydroxylamine functional group attached to a chlorophenyl moiety. Its structural formula can be represented as follows:

C7H8ClN1O1\text{C}_7\text{H}_8\text{ClN}_1\text{O}_1

This compound is known for its reactivity due to the hydroxylamine group, which can participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that this compound can modulate enzyme activity and influence signaling pathways, particularly those related to:

  • Antimicrobial Activity : Studies have demonstrated that N-[(2-chlorophenyl)methyl]hydroxylamine exhibits significant antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values for different bacteria have been reported, indicating its effectiveness in inhibiting microbial growth.
  • Anticancer Properties : Preliminary investigations suggest that this compound may possess anticancer activity. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, with IC50 values comparable to established chemotherapeutic agents.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

Biological Activity Tested Organisms/Cell Lines IC50/MIC Values Reference
AntimicrobialE. coli5.64 µM
S. aureus5.64 µM
AnticancerHT-29 (colon cancer)6.43 µM
PC-3 (prostate cancer)9.83 µM

Case Studies and Research Findings

  • Antimicrobial Activity : A study conducted on the antibacterial properties of N-[(2-chlorophenyl)methyl]hydroxylamine showed promising results against both Gram-positive and Gram-negative bacteria. The compound demonstrated a significant reduction in bacterial growth at low concentrations, highlighting its potential as an antimicrobial agent .
  • Anticancer Studies : In vivo experiments using Ehrlich ascites carcinoma (EAC) bearing mice indicated that the compound could enhance survival rates significantly when compared to control groups. The study reported a mean survival time increase of 32 days with a percentage increase in lifespan reaching over 75% .
  • Mechanistic Insights : Molecular docking studies have suggested that N-[(2-chlorophenyl)methyl]hydroxylamine interacts with key enzymes involved in cancer progression and inflammation pathways. These interactions are critical for understanding how this compound exerts its biological effects .

Comparative Analysis with Similar Compounds

To contextualize the activity of N-[(2-chlorophenyl)methyl]hydroxylamine, it is beneficial to compare it with structurally similar compounds:

Compound Biological Activity
(2-amino-5-chlorophenol)Antimicrobial and anticancer
2-amino-5-chlorobenzaldehydeModerate antibacterial effects

N-[(2-chlorophenyl)methyl]hydroxylamine stands out due to its unique combination of structural features that enhance its reactivity and biological activity compared to other similar compounds.

Q & A

Basic Research Question

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the presence of the 2-chlorophenyl group (δ 7.2–7.5 ppm for aromatic protons) and hydroxylamine moiety (δ 4.1–4.3 ppm for CH2_2-NH-O).
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% preferred for biological studies).
  • X-ray crystallography : Resolves bond angles and crystallographic packing, critical for understanding stability and reactivity .

How should this compound be stored to maintain stability, and what are its degradation pathways?

Basic Research Question

  • Storage : Anhydrous conditions (desiccator, <4°C) prevent hydrolysis. Avoid prolonged exposure to light, which can induce radical formation.
  • Degradation : Hydroxylamine groups oxidize to nitroso derivatives under aerobic conditions. Thermal decomposition above 80°C releases HCl, leading to structural breakdown. Stability studies via thermogravimetric analysis (TGA) and accelerated aging tests (40°C/75% RH) are recommended .

What mechanistic roles does this compound play in nucleophilic substitution or redox reactions?

Advanced Research Question

  • Nucleophilic reactions : The hydroxylamine group acts as a weak nucleophile, forming oximes with carbonyl compounds (e.g., ketones). Kinetic studies show pH-dependent reactivity, with optimal activity at pH 5–7.
  • Redox behavior : Acts as a reducing agent in metal-catalyzed reactions. For example, reduces Fe3+^3+ to Fe2+^2+ in Fenton-like systems, but competing oxidation pathways (e.g., to nitro derivatives) require careful monitoring via cyclic voltammetry .

How does this compound interact with biological systems, and what are its limitations in pharmacological studies?

Advanced Research Question

  • Enzyme inhibition : Preliminary studies suggest inhibition of monoamine oxidases (MAOs) due to structural similarity to benzylamine derivatives. IC50_{50} values are determined via fluorometric assays using kynuramine as a substrate.
  • Limitations : Poor blood-brain barrier permeability (logP ≈ 1.2) and rapid metabolic clearance in vivo limit therapeutic potential. Metabolite profiling via LC-MS is essential to identify degradation products .

How can researchers resolve contradictions in purity data from different analytical methods?

Advanced Research Question
Discrepancies often arise from:

  • HPLC vs. NMR : HPLC may overestimate purity if UV-active impurities co-elute. Cross-validate with 1^1H NMR integration of impurity peaks.
  • Titration methods : Hydroxylamine hydrochloride’s redox activity (e.g., in iodometric titration) can conflict with gravimetric analysis. Standardize protocols using certified reference materials .

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